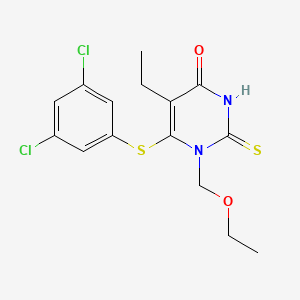
1-EtOMe-6diClPhS-5Et2thio U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-EtOMe-6diClPhS-5Et2thio U: is a chemical compound with the following structural formula:
C15H16Cl2N2O2S2
. It consists of 39 atoms, including 16 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, 1 sulfur atom, and 2 chlorine atoms . Let’s explore its properties and applications.Preparation Methods
Synthetic Routes
The synthetic routes for 1-EtOMe-6diClPhS-5Et2thio U involve the assembly of its constituent atoms. While specific literature references might provide detailed procedures, I’ll outline a general approach:
-
Starting Materials
- Ethylamine (EtNH₂)
- 3,5-dichlorophenyl isothiocyanate (6diClPhS-NCS)
- Ethyl chloroformate (EtOCOCl)
-
Reaction Sequence
- Ethylamine reacts with 6diClPhS-NCS to form an intermediate thiourea.
- The intermediate undergoes cyclization with EtOCOCl, leading to the formation of This compound .
Industrial Production
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Reactivity
1-EtOMe-6diClPhS-5Et2thio U: participates in various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction of the thiourea moiety is possible.
Substitution: Chlorine atoms can be substituted with other groups.
Common Reagents
Thionyl chloride (SOCl₂): Used for chlorination reactions.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Reducing agents: For reduction reactions.
Major Products
The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction could lead to thiol derivatives.
Scientific Research Applications
1-EtOMe-6diClPhS-5Et2thio U: finds applications in:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.
Biological Studies: Used to probe biological pathways or as a molecular probe.
Materials Science: May contribute to materials with specific properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related uracil derivatives. Its distinct features set it apart from other molecules in this class.
Properties
CAS No. |
144410-25-3 |
|---|---|
Molecular Formula |
C15H16Cl2N2O2S2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)sulfanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C15H16Cl2N2O2S2/c1-3-12-13(20)18-15(22)19(8-21-4-2)14(12)23-11-6-9(16)5-10(17)7-11/h5-7H,3-4,8H2,1-2H3,(H,18,20,22) |
InChI Key |
ADCROGVPITZTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


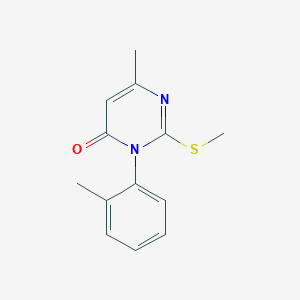


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
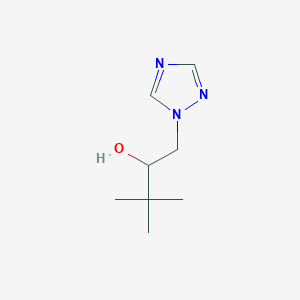
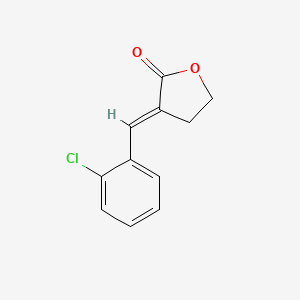
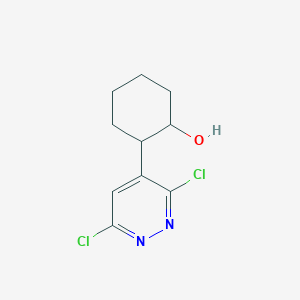
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
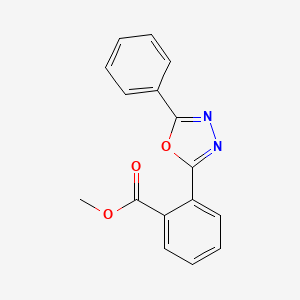
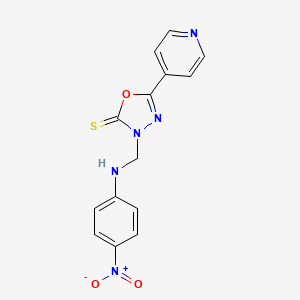
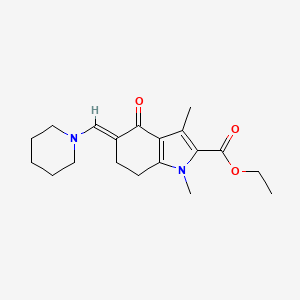
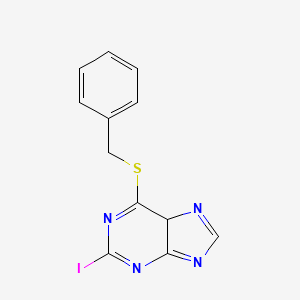
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
